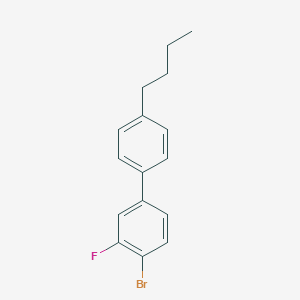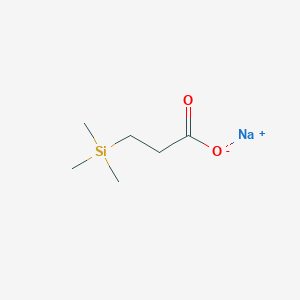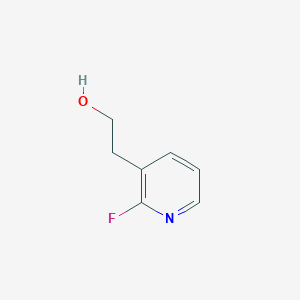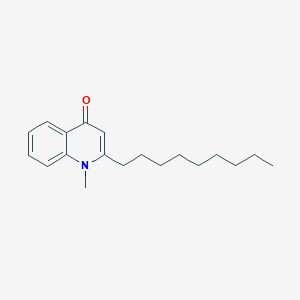
5-Bromoindole
Übersicht
Beschreibung
5-Bromoindole is an important pharmaceutical chemical intermediate and a potential inhibitor of glycogen synthase kinase 3 (GSK-3) . It appears as a white to light brown powder or chunks .
Synthesis Analysis
The synthesis of 5-Bromoindole involves several steps. Indole is used as a raw material and is subjected to a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole. This then undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis
The molecular formula of 5-Bromoindole is C8H6BrN . The structure of new oxadiazole derivatives of 5-bromoindole-2-carboxylic acid was determined using spectroscopic techniques (IR and 1 HNMR) .Chemical Reactions Analysis
The process for the efficient synthesis of 5-Bromoindole involves several reactions. These include a sodium sulfonate substitution reaction, a reaction with an acylation reagent, and an addition reaction with bromine .Physical And Chemical Properties Analysis
5-Bromoindole has a density of 1.7±0.1 g/cm3, a boiling point of 316.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It is slightly soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Biotechnological Production
5-Bromoindole has been studied for its role in biotechnological applications, particularly in the production of indole derivatives through microbial cell factories . These derivatives have potential uses in flavor and fragrance applications, as well as in the development of natural colorants with bioactive properties.
Pharmaceuticals
In pharmaceutical research, 5-Bromoindole is a key building block for synthesizing various therapeutic agents. It has been used to create novel compounds with antiproliferative and cytotoxic activities against cancer cell lines, showing promise as potential drug candidates .
Agriculture
The compound has applications in agriculture, where derivatives of 5-Bromoindole have been shown to eradicate persister formation by E. coli and Staphylococcus aureus, suggesting potential use in controlling bacterial populations in agricultural settings .
Materials Science
5-Bromoindole is utilized in materials science for the synthesis of high-purity compounds. Its efficient synthesis process is characterized by high atom utilization and environmentally friendly practices, making it valuable for creating advanced materials .
Environmental Science
In environmental science, 5-Bromoindole derivatives have been identified as part of the biosynthetic pathways of certain cyanobacterial toxins, indicating its role in understanding and potentially mitigating environmental toxins .
Food Industry
The food industry benefits from the use of indole derivatives, including those derived from 5-Bromoindole, for flavor and fragrance applications. Biocatalytic approaches have been developed to convert indole into these valuable derivatives .
Chemical Synthesis
5-Bromoindole serves as a versatile reagent in organic chemistry, providing a platform for the introduction of bromine and indole moieties into various molecules, which is crucial for the synthesis of complex organic compounds .
Analytical Chemistry
In analytical chemistry, 5-Bromoindole-based compounds are synthesized and studied for their potential as molecular docking agents and inhibitors, such as VEGFR-2 tyrosine kinase inhibitors, which are important in cancer research .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromoindole is a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression . It is also a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase (TK) , which plays a key role in angiogenesis, the formation of new blood vessels from pre-existing ones .
Mode of Action
5-Bromoindole interacts with its targets, GSK-3 and VEGFR-2 TK, by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the biochemical pathways regulated by these targets, leading to various downstream effects .
Biochemical Pathways
5-Bromoindole affects several biochemical pathways. By inhibiting GSK-3, it can influence pathways related to metabolism, cell cycle, and gene expression . By inhibiting VEGFR-2 TK, it can affect angiogenesis . Furthermore, 5-Bromoindole has been shown to inhibit the formation of biofilms by Escherichia coli O157:H7 (EHEC), a pathogenic strain .
Result of Action
The inhibition of GSK-3 and VEGFR-2 TK by 5-Bromoindole can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the formation of biofilms by EHEC, thereby exhibiting antimicrobial activity . Moreover, certain derivatives of 5-Bromoindole have demonstrated antiproliferative/cytotoxic activities against various human cancer cell lines .
Action Environment
The action of 5-Bromoindole can be influenced by various environmental factors. For instance, the production of halogenated indole, including 5-Bromoindole, by biocatalysis using halogenation enzymes, was observed at higher conversion rates and by preparation of biocatalyst from several bacteria . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 5-Bromoindole.
Eigenschaften
IUPAC Name |
5-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVFZFZYXOBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Record name | 5-bromoindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073996 | |
| Record name | 1H-Indole, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoindole | |
CAS RN |
10075-50-0 | |
| Record name | 5-Bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 5-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FGF42R4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-bromoindole?
A1: The molecular formula of 5-bromoindole is C8H6BrN, and its molecular weight is 196.04 g/mol.
Q2: What are some common spectroscopic techniques used to characterize 5-bromoindole?
A2: Researchers frequently employ spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm the structure and purity of synthesized 5-bromoindole. [, , , , , , ]
Q3: Can you describe a synthetic route for 5-bromoindole?
A3: Multiple synthetic routes exist, one common approach involves the bromination of indole. One method utilizes sodium hydrogensulfite or potassium hydrogensulfite to react with indole in alcoholic organic solvents. The resulting intermediate is then acetylated and further reacted with bromine in water, followed by a series of steps to yield 5-bromoindole. This specific method claims high product quality and a simplified process. []
Q4: Are there alternative synthetic approaches to 5-bromoindole beyond direct bromination of indole?
A4: Yes, researchers have explored alternative synthetic strategies. For instance, 5-bromoindole can be synthesized from commercially available Boc-5-bromoindole, involving a Buchwald–Hartwig amination followed by regioselective bromination using sodium hydride. This method focuses on constructing the 1,2,3,6-tetrahydropyrrolo[3,2-e]indole core found in certain 5-bromoindole derivatives. []
Q5: Has the crystal structure of 5-bromoindole or its derivatives been studied?
A5: Yes, X-ray crystallography studies have been conducted on 5-bromoindole derivatives. For example, the crystal structure of 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole (a 5-bromoindole derivative) has provided insights into hydrogen bonding networks and π-stacking interactions within the molecule. []
Q6: What are some potential applications of 5-bromoindole?
A6: 5-Bromoindole serves as a versatile building block in organic synthesis. It is a precursor for various pharmaceuticals, agrochemicals, and other biologically active compounds. [, , , ]
Q7: Has 5-bromoindole been investigated for its anti-cancer properties?
A7: Yes, certain 5-bromoindole derivatives, particularly N-alkyl-5-bromoindole derivatives, have shown moderate antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro. []
Q8: What is the role of 5-bromoindole in the synthesis of Sumatriptan?
A8: Sumatriptan, an anti-migraine drug, can be synthesized using 5-bromoindole as a starting material. This approach represents one of the primary synthetic routes for this medication. []
Q9: Are there any studies investigating the quorum sensing-inhibiting properties of 5-bromoindole derivatives?
A9: Yes, research indicates that bromination of indole-3-carboxaldehydes, including 5-bromoindole-3-carboxaldehyde, can enhance their quorum sensing inhibition (QSI) capabilities in Chromobacterium violaceum. The brominated derivatives exhibited lower IC50 values compared to the non-brominated indole-3-carboxaldehyde. []
Q10: How stable is 5-bromoindole under different storage conditions?
A10: Specific stability data may vary depending on the purity and storage conditions. Generally, it's recommended to store 5-bromoindole in a cool, dry place, away from direct sunlight and oxidizing agents, to minimize potential degradation.
Q11: What can you tell us about the stability of 5-bromoindole-containing formulations?
A11: While specific information on formulation stability is limited in the provided research, general strategies to enhance stability and solubility of drug candidates, including 5-bromoindole derivatives, often involve techniques such as:
Q12: How do structural modifications to the 5-bromoindole scaffold affect biological activity?
A12: Structure-activity relationship (SAR) studies are crucial in medicinal chemistry. For 5-bromoindole, research suggests that modifications at different positions can impact activity. For example, N-alkylation of 3,6-dibromocarbazole and 5-bromoindole derivatives influenced their anti-cancer and anti-migration activity in breast cancer cell lines. []
Q13: Have any specific modifications shown promise in enhancing the desired activity of 5-bromoindole derivatives?
A13: Yes, research on 5-bromoindole-2-carboxamide derivatives as potential antibacterial agents found that substitutions at the carboxamide nitrogen significantly influenced activity. Compounds with specific substituents like phenyl and benzyl groups exhibited potent antibacterial activity against Gram-negative bacteria, even surpassing the activity of standard drugs like gentamicin and ciprofloxacin in some cases. []
Q14: Have any computational studies been used to guide the design of 5-bromoindole derivatives?
A14: Yes, researchers have employed molecular docking studies to evaluate the binding affinity of novel 5-bromoindole-2-carboxylic acid oxadiazole derivatives with the EGFR tyrosine kinase domain. These studies provide insights into potential anti-cancer activity and guide further optimization of these derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)


